![molecular formula C25H29PS B14174791 (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane CAS No. 922165-29-5](/img/structure/B14174791.png)
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a butyl chain, which is further substituted with a sulfanyl group attached to a 3,5-dimethylphenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form 3,5-dimethylbenzyl sulfide.
Alkylation: The 3,5-dimethylbenzyl sulfide is then alkylated with 1-bromobutane under basic conditions to yield (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl) bromide.
Phosphination: Finally, the (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl) bromide is reacted with diphenylphosphine in the presence of a base such as sodium hydride to produce the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of suitable solvents like dichloromethane or toluene.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Coordination: Metal-phosphane complexes are the primary products.
Wissenschaftliche Forschungsanwendungen
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane has several scientific research applications:
Catalysis: It serves as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane largely depends on its role in specific applications:
Catalysis: As a ligand, it facilitates the formation of active catalytic species by coordinating to metal centers, thereby enhancing the reactivity and selectivity of the catalyst.
Biological Activity: If it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}ethyl)(diphenyl)phosphane: A structurally similar compound with a shorter alkyl chain.
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(phenyl)phosphane: A derivative with one phenyl group replaced by an alkyl group.
Uniqueness
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis, offering different reactivity and selectivity profiles compared to other phosphane ligands.
Eigenschaften
CAS-Nummer |
922165-29-5 |
|---|---|
Molekularformel |
C25H29PS |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]butyl-diphenylphosphane |
InChI |
InChI=1S/C25H29PS/c1-4-25(27-19-22-16-20(2)15-21(3)17-22)18-26(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-17,25H,4,18-19H2,1-3H3 |
InChI-Schlüssel |
RAIUXQXGLFGFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
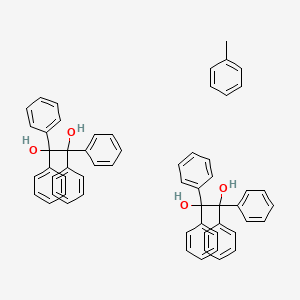
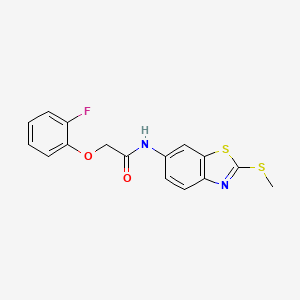
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
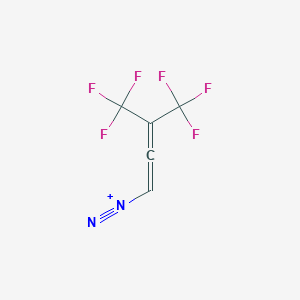
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
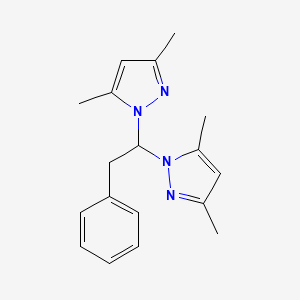
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
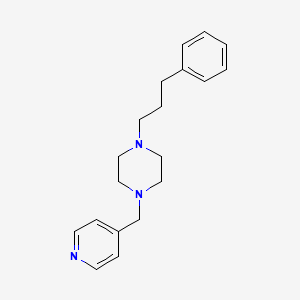

![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
